molecular formula C12H12BrNO3 B1411768 (2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 1158094-67-7

(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B1411768
CAS No.: 1158094-67-7
M. Wt: 298.13 g/mol
InChI Key: YHGRCNMUAVFOBA-ARJAWSKDSA-N
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Description

(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C12H12BrNO3 and its molecular weight is 298.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

Organotin complexes, including those with (2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid derivatives, demonstrate notable antituberculosis activity. These complexes are scrutinized using Mycobacterium tuberculosis H37Rv. The antituberculosis efficacy varies based on the nature of the ligand environment, the organic groups attached to the tin, the structure of the compound, and its toxicity. Triorganotin(IV) complexes show superior antituberculosis activity compared to diorganotin(IV) complexes, indicating that the organotin moiety's structural diversity plays a significant role in this activity (Iqbal, Ali, & Shahzadi, 2015).

Role in Peptide Studies

The compound and its derivatives serve as crucial elements in peptide studies. For instance, the paramagnetic amino acid TOAC and its applications in peptide and peptide synthesis research offer insights into peptide backbone dynamics and secondary structure analysis. Techniques like EPR spectroscopy, X-ray crystallography, and FT-IR are used to analyze the effects of compound incorporation on peptide structure. These studies encompass a wide range of applications, from understanding peptide-membrane interactions to analyzing peptide-protein and peptide-nucleic acid interactions, showcasing the compound's versatility in peptide-related research (Schreier et al., 2012).

Pharmacological and Biological Activities

Compounds like p-Coumaric acid and its conjugates, which share structural similarities with this compound, have been studied for their diverse biological and pharmacological activities. These activities include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic effects, among others. The conjugation of compounds like p-Coumaric acid enhances these biological activities significantly. However, the high biological activity contrasted with low absorption of such conjugates presents an intriguing puzzle in pharmacological research (Pei, Ou, Huang, & Ou, 2016).

Properties

IUPAC Name

(Z)-4-(4-bromo-2,6-dimethylanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-7-5-9(13)6-8(2)12(7)14-10(15)3-4-11(16)17/h3-6H,1-2H3,(H,14,15)(H,16,17)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGRCNMUAVFOBA-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C=CC(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC(=O)/C=C\C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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